2-ethoxy-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide is a chemical compound characterized by its complex structure, which integrates a furan ring, a pyridine moiety, and an ethoxy group. This compound falls within the category of organic compounds and is particularly notable for its potential applications in medicinal chemistry, particularly as a pharmacological agent.
This compound is classified under:
The synthesis of 2-ethoxy-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide can be achieved through several methods:
Key steps in the synthesis might include:
The molecular formula for 2-ethoxy-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide is , with a molecular weight of approximately 322.364 g/mol. The structural representation includes:
The compound's structural data can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 322.364 g/mol |
| SMILES Representation | CCOC(=O)Nc1ccc(cc1)C[C@H]n2cc(c(n2)c1coc2)cc1 |
The compound is likely to engage in various chemical reactions due to its functional groups:
These reactions are significant for understanding the compound's stability and reactivity profiles, which are crucial for its potential applications in medicinal chemistry.
While specific mechanisms for this compound are not extensively documented, compounds with similar structures often exhibit their pharmacological effects through:
Further studies would be necessary to elucidate the precise mechanisms of action, including binding affinities and biological activity assays.
Relevant data on melting point, boiling point, and specific reactivity should be obtained from experimental studies or safety data sheets.
2-ethoxy-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide has potential applications in:
CAS No.: 13052-09-0
CAS No.: 22868-13-9
CAS No.: 1192-42-3
CAS No.: 126084-10-4
CAS No.: 54954-14-2
CAS No.: 39492-88-1